![molecular formula C10H22Cl2N2O2 B1391467 Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 1177093-16-1](/img/structure/B1391467.png)
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Overview
Description
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2 . It is used in various applications and research.
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an ethyl group and a carboxylate group .Chemical Reactions Analysis
This compound can participate in various reactions. For instance, 1-(2-Aminoethyl)piperidine can undergo a [1+1] condensation reaction with 3-methoxy salicylaldehyde to yield a tridentate Schiff base ligand .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is 273.2 g/mol . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidines, including Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Trace Amine-Associated Receptor 1 (TAAR1) Agonist
This compound has been associated with TAAR1 modulation . TAAR1 is a target for treating disorders associated with increased dopaminergic function, such as schizophrenia . Compound AP163, which is based on a 4-(2-aminoethyl)piperidine core, displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout rats .
Synthesis of Anticancer Agents
This compound is used as a reactant for the synthesis of analogs of anticancer agents . The development of new anticancer agents is a critical area of pharmaceutical research.
Inhibitor of Botulinum Neurotoxin
It’s also used in the synthesis of inhibitors of botulinum neurotoxin serotype A . Botulinum neurotoxin is one of the most potent toxins known and is also used therapeutically, so understanding and inhibiting its function is of great interest.
Treatment of Malaria and Ebola
This compound is used in the synthesis of treatments for P. falciparum malaria and Ebola filovirus . These are both significant global health challenges, and the development of new treatments is a key research priority.
Cannabinoid CB1 Receptor Antagonists
It’s used in the synthesis of cannabinoid CB1 receptor antagonists . These have potential therapeutic applications in a range of conditions, including pain, obesity, and substance abuse disorders.
Modification of Vinylbenzyl Chloride/Divinylbenzene Gel Copolymer Bead
1-(2-Aminoethyl)piperidine was used in modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . This could have applications in materials science and engineering.
Synthesis of Linkage Isomers
This compound was used in the synthesis of linkage isomers trans - bis [1- (2-aminoethyl)piperidine]dinitronickel and trans - bis [1- (2-aminoethyl)-piperidine]dinitritonickel . This could be of interest in coordination chemistry and the study of metal-ligand interactions.
properties
IUPAC Name |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHSVZNOGSADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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